

centanafadine pharmacological profile IC50 ratio NET DAT SERT

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Compound Focus: Centanafadine

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Core Pharmacological Profile & Quantitative Data

Centanafadine's pharmacological profile is defined by its inhibitory activity at key neurotransmitter transporters. The table below summarizes the core quantitative data from in vitro and in vivo studies.

Transporter	In Vitro IC ₅₀ (nM) [1] [2]	In Vivo IC ₅₀ (ng/mL) [3] [4]	In Vivo Maximal/Observed Occupancy [3] [4]	Affinity Ratio (Approx.)
NET (Norepinephrine)	6 nM	132 - 135 ng/mL	64% - 82%	1 (Highest affinity)
DAT (Dopamine)	38 nM	~1580 ng/mL	~47% (at 1400 ng/mL)	6 times less than NET
SERT (Serotonin)	83 nM	~1760 ng/mL	~44% (at 1400 ng/mL)	14 times less than NET

The in vivo affinity ratios derived from the IC₅₀ values were approximately **11.9 for NET/DAT**, **13.3 for NET/SERT**, and **1.1 for DAT/SERT**, confirming the preferential targeting of NET followed by more balanced inhibition of DAT and SERT [3] [4].

Detailed Experimental Protocols

The quantitative data for **centanafadine** were established through standardized in vitro and advanced in vivo imaging techniques.

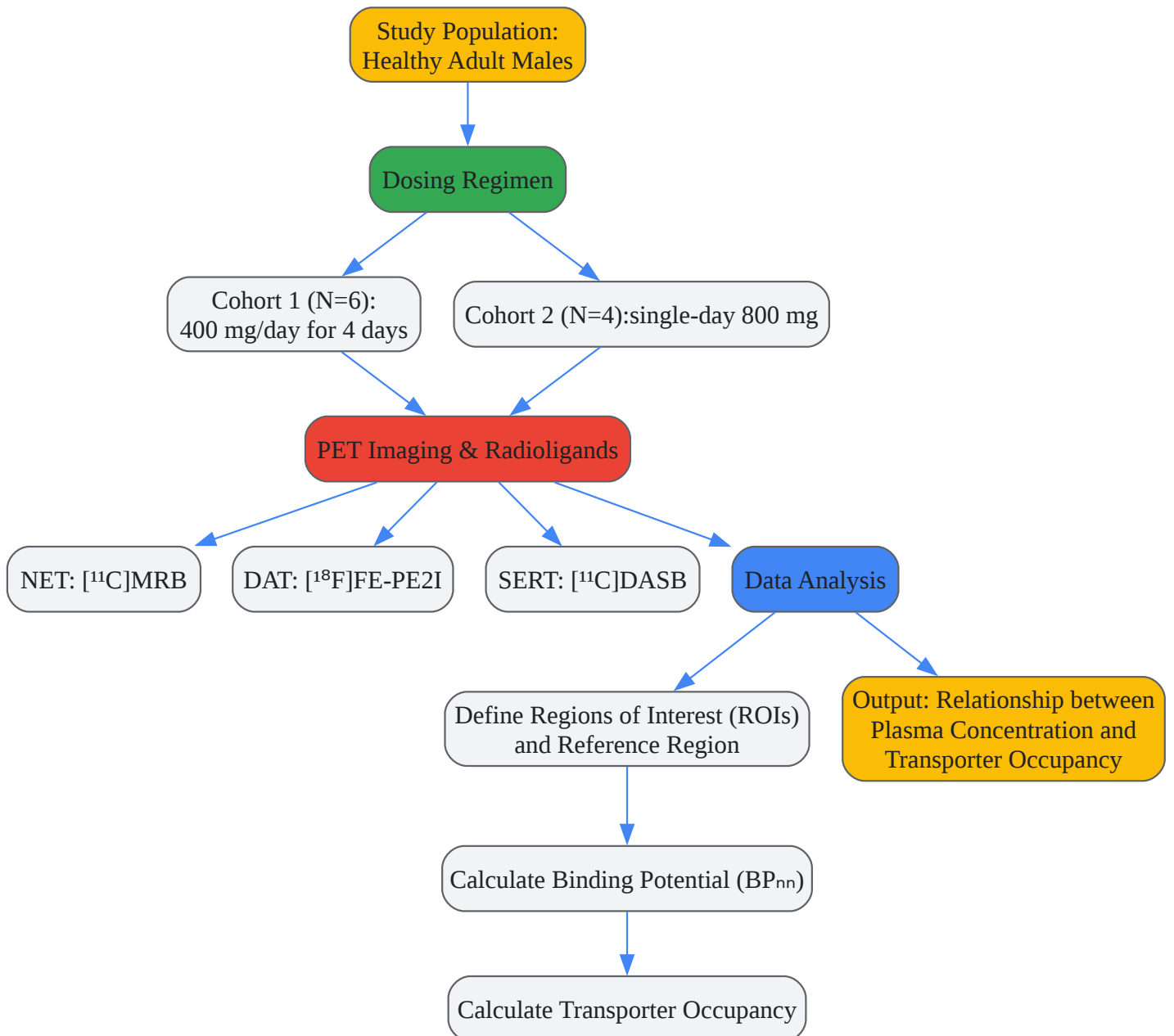
In Vitro Binding Assay Protocol

The foundational IC₅₀ values were determined through **pharmacological characterization studies** [1] [2].

- **Objective:** To quantify the half-maximal inhibitory concentration (IC₅₀) of **centanafadine** at human norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.
- **Methodology:** This typically involves using cell lines (e.g., HEK-293) engineered to stably express a single human monoamine transporter. The assay measures the ability of **centanafadine** to inhibit the binding of a known radioactive ligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) to its transporter.
- **Data Analysis:** The concentration of **centanafadine** that displaces 50% of the specific radioactive ligand binding is calculated as the IC₅₀ value. These values establish the compound's intrinsic affinity and selectivity profile [1].

In Vivo Transporter Occupancy (PET Study Protocol)

A phase 1 positron emission tomography (PET) study investigated the relationship between plasma concentration of **centanafadine** and transporter occupancy in the human brain [3] [4]. The workflow is as follows:



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Diagram of the phase 1 PET study workflow to assess **centanafadine** transporter occupancy.

- **Objective:** To determine the time course of NET, DAT, and SERT occupancy by **centanafadine** and model its relationship to drug plasma concentrations [3] [4].
- **Participants & Dosing:** The adaptive-design study included healthy adult males. Cohort 1 received a 400 mg/day total daily dose for 4 days, while Cohort 2 received a single-day 800 mg dose [3].
- **Imaging & Radioligands:** Subjects underwent PET scans at multiple time points post-dose using established radioligands [3]:
 - **NET:** (S,S) - [¹¹C]methylreboxetine ([¹¹C]MRB)
 - **DAT:** [¹⁸F]FE-PE2I
 - **SERT:** [¹¹C]DASB
- **Data Analysis:**
 - **Binding Potential (BP_{nn}):** The specific binding of each radioligand in relevant brain regions (e.g., caudate/putamen for DAT) was quantified relative to a reference region with minimal transporter density (e.g., cerebellum for DAT and SERT) [3].
 - **Occupancy Calculation:** Transporter occupancy at each post-dose scan was calculated as the percent reduction in BP_{nn} compared to the baseline BP_{nn} [3].

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- **Modeling:** The occupancy values were plotted against the plasma concentrations of **centanafadine** measured at the time of each scan. These data were then fitted to a maximum-effect (E_{max}) model to estimate the **IC₅₀ (plasma concentration for half-maximal occupancy)** and **TO_{max} (maximal observable occupancy)** for each transporter [3] [4].

Mechanism and Research Context

Centanafadine is classified as a **Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)** [1]. Its proposed mechanism of action for ADHD involves enhancing neurotransmission in the prefrontal cortex, where **norepinephrine and dopamine** are critical for attention, executive function, and impulse control [2]. The addition of serotonin reuptake inhibition is theorized to potentially modulate side effects and address associated symptoms like anxiety [2].

As of late 2025, **centanafadine** is not yet approved by any regulatory agency but has progressed to **Phase 3 clinical trials** for ADHD in adults, adolescents, and children, with research also exploring its potential in major depressive disorder and social anxiety [5] [6] [7].

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